molecular formula C7H17NO3S2 B074073 1-(2-sulfosulfanylethylamino)pentane CAS No. 1190-89-2

1-(2-sulfosulfanylethylamino)pentane

Cat. No.: B074073
CAS No.: 1190-89-2
M. Wt: 227.3 g/mol
InChI Key: HPEMBKNBNFNSLU-UHFFFAOYSA-N
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Description

1-(2-Sulfosulfanylethylamino)pentane is a sulfur-containing organic compound with a unique structural framework combining a pentane backbone, an ethylamino group, and a sulfosulfanyl (-S-SO₃H) moiety. Its theoretical applications could include roles as a surfactant, catalyst, or intermediate in organosulfur chemistry, but these remain speculative without empirical validation .

Properties

CAS No.

1190-89-2

Molecular Formula

C7H17NO3S2

Molecular Weight

227.3 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)pentane

InChI

InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)

InChI Key

HPEMBKNBNFNSLU-UHFFFAOYSA-N

SMILES

CCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCNCCSS(=O)(=O)O

Other CAS No.

1190-89-2

Synonyms

Thiosulfuric acid S-[2-(pentylamino)ethyl] ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:

    Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.

    Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.

Industrial Production Methods

Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include pentane derivatives with appended functional groups, such as:

  • 3-Chloro-3-methylpentane: A halogenated alkane studied in dehydrochlorination reactions (Table I, ). Its reactivity contrasts with 1-(2-sulfosulfanylethylamino)pentane, as chlorine substituents favor elimination over nucleophilic substitution, whereas sulfosulfanyl groups may act as leaving groups or redox-active sites .
  • 2-Methylpentane and 3-Methylpentane: Branched alkanes with industrial relevance ().
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Boiling Point (°C) Solubility Reactivity Profile Reference
1-(2-Sulfosulfanylethylamino)pentane Not reported Theoretical polar solubility Potential acid-base and redox activity No direct data
Pentane 36.1 Insoluble in water Combustible; low chemical reactivity
3-Chloro-3-methylpentane ~120 (estimated) Low polarity Dehydrochlorination at 250°C

Key Findings :

  • Polarity and Solubility: The sulfosulfanyl group in 1-(2-sulfosulfanylethylamino)pentane likely enhances water solubility compared to nonpolar pentane or halogenated derivatives. This aligns with trends observed in diethyl ether and dichloromethane extracts of polar compounds like syringaldehyde ().
  • Thermal Stability : Unlike pentane (boiling point < -50°C in EPS formulations; ), the target compound’s stability is undefined but expected to be higher due to stronger intermolecular forces from sulfonic acid and amine groups.

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